N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Overview
Description
N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran ring fused with a carboxamide group and a sulfamoylphenyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the condensation of sulfanilamide with acid anhydrides, followed by treatment with hydrazine hydrate to yield the desired product . The reaction is carried out under reflux conditions in ethanol, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfamoyl or carboxamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.
Scientific Research Applications
N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma and certain cancers.
Materials Science: Its unique chemical structure allows for exploration in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: This compound shares a similar sulfamoylphenyl group but differs in the core structure, featuring an indazole ring instead of a benzofuran ring.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound has a spiro-thiadiazole ring system, which imparts different chemical and biological properties.
Uniqueness
N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which provides distinct electronic and steric characteristics compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c16-22(19,20)12-7-5-11(6-8-12)17-15(18)14-9-10-3-1-2-4-13(10)21-14/h1-8,14H,9H2,(H,17,18)(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJNKZNAAYFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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